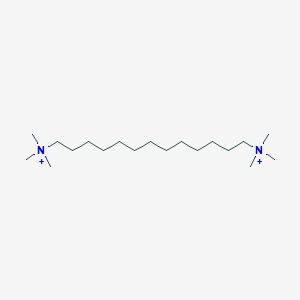
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and aminium functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) typically involves multi-step organic reactions. The process may start with the preparation of a tridecane backbone, followed by the introduction of methyl groups and aminium functionalities through alkylation and amination reactions. Common reagents used in these steps include methyl iodide for methylation and ammonia or amines for amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminium groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce simpler hydrocarbons.
Applications De Recherche Scientifique
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications. The pathways involved may include binding to specific proteins or altering membrane properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~,N~1~-Trimethylhexane-1,6-bis(aminium)
- N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium)
Uniqueness
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is unique due to its longer carbon chain and higher degree of methylation compared to similar compounds. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
52767-74-5 |
|---|---|
Formule moléculaire |
C19H44N2+2 |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
trimethyl-[13-(trimethylazaniumyl)tridecyl]azanium |
InChI |
InChI=1S/C19H44N2/c1-20(2,3)18-16-14-12-10-8-7-9-11-13-15-17-19-21(4,5)6/h7-19H2,1-6H3/q+2 |
Clé InChI |
GOVJTUUFVAHSMA-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCCCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
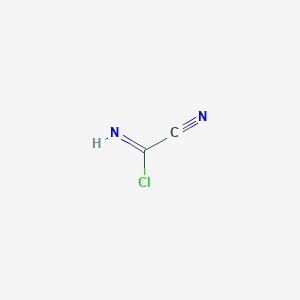
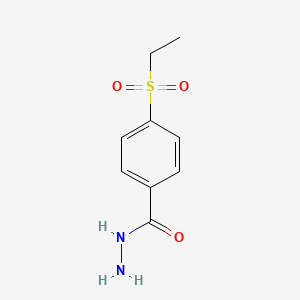
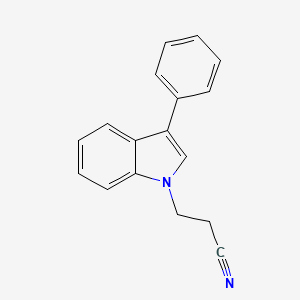
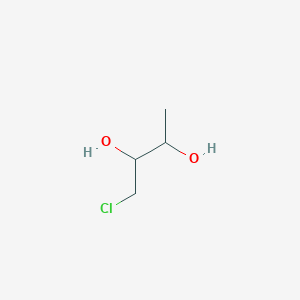
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


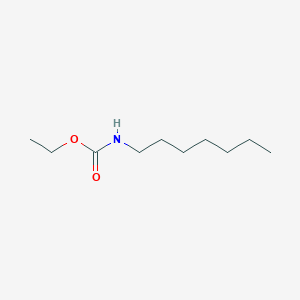
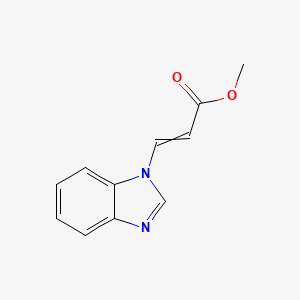
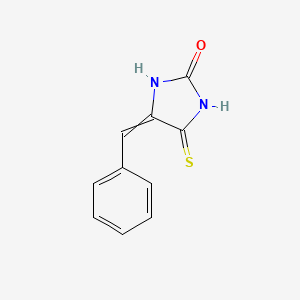
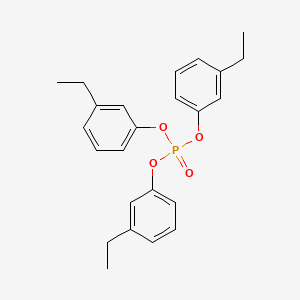

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
